6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-nitro-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-4-5-2-1-3-6(5)8(9(7)12)11(13)14/h4,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMMRKGHDCFWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855896 | |
| Record name | 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139515-86-9 | |
| Record name | 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 4 Nitro 2,3 Dihydro 1h Inden 5 Ol
Strategic Retrosynthetic Analysis
A retrosynthetic analysis of 6-bromo-4-nitro-2,3-dihydro-1H-inden-5-ol suggests that the primary target can be derived from a key intermediate, a substituted indanone. The hydroxyl group at the C-5 position can be obtained through the reduction of a corresponding ketone, specifically a 6-bromo-4-nitro-2,3-dihydro-1H-inden-5-one. The core synthetic challenge lies in the regioselective introduction of the bromo and nitro groups onto the indanone framework.
The disconnection approach would therefore involve:
Reduction: Conversion of the C-5 hydroxyl group back to a ketone.
This analysis points towards a multi-step synthesis beginning with a readily available indanone, followed by a carefully orchestrated sequence of bromination and nitration reactions, and concluding with the reduction of the keto group.
Precursor Selection and Preparation
The synthesis of this compound is contingent on the successful preparation of appropriately substituted indanone precursors. Various methods exist for the synthesis of the indanone core itself, often involving intramolecular cyclization reactions of substituted phenylpropanoic acids or their derivatives. beilstein-journals.orgorganic-chemistry.org
Synthesis of Key Indanone Intermediates
The formation of the indanone ring system is a well-established transformation in organic synthesis. Common strategies include:
Friedel-Crafts Acylation: Intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is a classic method for synthesizing indanones. beilstein-journals.org
Palladium-Catalyzed Carbonylative Cyclization: Unsaturated aryl halides can undergo palladium-catalyzed reactions to form indanones in good yields. organic-chemistry.org
Nazarov Cyclization: Certain chalcone (B49325) derivatives can be cyclized to form indanones, such as the synthesis of 6-methoxy-3-phenyl-1-indanone from a chalcone precursor. beilstein-journals.org
For the synthesis of the target molecule, a plausible starting point would be a 5-hydroxy- or 5-amino-substituted indanone, which would then undergo subsequent functionalization.
Introduction of Halogen and Nitro Functionalities
The precise introduction of the bromo and nitro groups onto the indanone ring is the most critical and challenging aspect of the synthesis. The order of these reactions significantly impacts the regiochemical outcome due to the directing effects of the substituents.
A documented synthesis for a related compound, 6-bromo-5-nitro-indan-1-one, provides a potential pathway that could be adapted. This synthesis starts from 5-amino-6-bromo-indan-1-one. chemicalbook.com In a two-step process, the amino group is first converted to a diazonium salt using aqueous HBF₄ and sodium nitrite (B80452). chemicalbook.com Subsequently, the diazonium salt is treated with copper and sodium nitrite in water to yield 6-bromo-5-nitro-indan-1-one. chemicalbook.com This Sandmeyer-type reaction offers a method for introducing a nitro group at a specific position.
Adapting this to the target compound would require a 4-amino-6-bromo-2,3-dihydro-1H-inden-5-ol precursor, which presents its own synthetic challenges. Alternatively, direct nitration and bromination of a 5-hydroxyindanone would need to be carefully controlled to achieve the desired 4-nitro, 6-bromo substitution pattern.
Direct Synthetic Routes
Direct synthetic routes to this compound would involve the sequential bromination and nitration of a 2,3-dihydro-1H-inden-5-ol precursor. The success of such a route is highly dependent on the regioselectivity of these electrophilic aromatic substitution reactions.
Bromination Protocols and Regioselectivity Considerations
The bromination of substituted indanones is highly sensitive to reaction conditions, which can be exploited to achieve a degree of regioselectivity. nih.gov Research on the bromination of 5,6-disubstituted-indan-1-ones demonstrates that both the solvent and the presence of an acid or base can direct the position of bromination. nih.govresearchgate.net
For instance, the bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid at room temperature results in dibromination at the 2 and 4 positions. nih.govresearchgate.net However, when the reaction is carried out in the presence of a base like potassium hydroxide (B78521) at low temperatures, monobromination occurs at the 4-position. nih.govresearchgate.net In contrast, 5,6-dihydroxyindan-1-one undergoes dibromination on the aromatic ring at the 4 and 7 positions under both acidic and basic conditions. nih.govresearchgate.net
These findings highlight the importance of substrate and reaction conditions in controlling the outcome of bromination. Achieving the desired 6-bromo substitution on a 4-nitro-2,3-dihydro-1H-inden-5-ol precursor would require careful selection of the brominating agent and reaction conditions to overcome the directing effects of the existing nitro and hydroxyl groups.
Table 1: Regioselectivity in the Bromination of Substituted Indanones
| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| 5,6-Dimethoxyindan-1-one | Br₂ in acetic acid, room temp. | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% | nih.gov |
| 5,6-Dimethoxyindan-1-one | Br₂ with KOH, ~0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | 79% | nih.gov |
| 5,6-Dihydroxyindan-1-one | Br₂ in acetic acid, room temp. | 4,7-Dibromo-5,6-dihydroxyindan-1-one | - | nih.gov |
| 5,6-Dihydroxyindan-1-one | Br₂ with KOH, ~0 °C | 4,7-Dibromo-5,6-dihydroxyindan-1-one | - | nih.gov |
Nitration Reactions and Isomer Control
The introduction of a nitro group at the C-4 position in the presence of a C-5 hydroxyl group and a C-6 bromo substituent is a significant challenge due to the complex interplay of directing effects. The hydroxyl group is a strongly activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director.
Controlling isomer distribution in nitration reactions can sometimes be achieved by using different nitrating agents or by employing metal-mediated reactions. dtic.mil For example, the use of nitronium ion carriers has been explored as a method to alter the selectivity of nitration reactions. dtic.mil
In the context of synthesizing this compound, a plausible route would involve the nitration of 6-bromo-2,3-dihydro-1H-inden-5-ol. The strong directing effect of the hydroxyl group would favor substitution at the ortho positions (C-4 and C-6). Since the C-6 position is already occupied by a bromine atom, this could potentially favor the formation of the desired 4-nitro isomer. However, the potential for side reactions and the formation of other isomers remains a significant consideration that would require careful optimization of reaction conditions. A method for the nitration of p-bromophenol to 4-bromo-2-nitrophenol (B183274) has been documented, which involves reacting p-bromophenol with nitric acid in dichloroethane in a continuous flow reactor. chemicalbook.com This approach to selective nitration of a substituted phenol (B47542) could potentially be adapted for the indanol substrate.
Reduction of Ketone Precursors to the Dihydroindenol Scaffold
The primary route to synthesizing this compound involves the reduction of its corresponding ketone, 6-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one . This precursor can be synthesized from 5-amino-6-bromo-indan-1-one through a Sandmeyer-type reaction. The amino group is first diazotized using aqueous HBF₄ and sodium nitrite, followed by a reaction with copper and sodium nitrite to introduce the nitro group, yielding the ketone precursor as a yellow solid. chemicalbook.com The subsequent reduction of the carbonyl group (C=O) to a hydroxyl group (-OH) is a pivotal step that presents a significant chemoselectivity challenge due to the presence of a reducible nitro group (-NO₂) on the aromatic ring.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a standard method for the reduction of ketones. This process typically involves the use of hydrogen gas (H₂) and a metal catalyst. For aryl alkyl ketones, palladium-on-carbon (Pd/C) is a common catalyst. ambeed.com However, a major challenge in the hydrogenation of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one is the competing reduction of the nitro group. Nitro groups are readily reduced to amino groups under typical catalytic hydrogenation conditions, often more readily than the ketone. ambeed.com
To achieve selective reduction of the ketone without affecting the nitro group, careful selection of the catalyst and reaction conditions is paramount. While platinum and palladium catalysts are highly effective for ketone reduction, they are also highly active for nitro reduction. google.com Rhodium catalysts might offer different selectivity profiles. echemi.com The process can be carried out in various solvents, including alcohols like ethanol (B145695), esters such as ethyl acetate (B1210297), or water, typically under pressures ranging from atmospheric to several hundred atmospheres. sigmaaldrich.commolaid.com The choice of solvent can influence the selectivity of the reduction. chemscene.com The development of a successful catalytic hydrogenation protocol would hinge on finding a catalyst system that favors ketone reduction at a rate significantly faster than nitro group reduction.
Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Ketones
| Parameter | Condition | Rationale / Expected Outcome |
|---|---|---|
| Catalyst | Rhodium on Carbon (Rh/C) | May offer higher selectivity for ketone over nitro group compared to Pd or Pt. echemi.com |
| Solvent | Ethanol / Ethyl Acetate | Protic (ethanol) or aprotic (ethyl acetate) solvents can influence reaction kinetics and selectivity. sigmaaldrich.comchemscene.com |
| Hydrogen Pressure | 1-10 bar | Lower pressures may favor selectivity, reducing the likelihood of over-reduction. |
| Temperature | 25-50 °C | Mild temperatures are generally preferred to control selectivity and minimize side reactions. |
| Catalyst Loading | 1-5 mol% | Sufficient loading to ensure reasonable reaction rates without promoting side reactions. |
This table represents generalized conditions for analogous reactions, as specific data for the target compound is not publicly detailed.
Chemoselective Reducing Agents (e.g., Sodium Borohydride)
A more chemoselective approach involves the use of hydride-donating reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a prime candidate. Under standard conditions, NaBH₄ is highly effective for reducing aldehydes and ketones but does not typically reduce less reactive functional groups like esters, amides, or nitro groups. google.comnih.gov This inherent selectivity makes it a suitable reagent for the conversion of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one to the desired alcohol.
The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at or below room temperature. google.com The hydride (H⁻) from NaBH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a borate-alkoxide intermediate. Subsequent protonation by the solvent yields the final alcohol product. chemicalbook.com
While NaBH₄ alone is generally unreactive towards nitro groups, its reducing power can be enhanced by the addition of transition metal salts, such as nickel(II) chloride or cobalt(II) chloride. nih.govchemicalbook.com Such systems are capable of reducing nitro groups to amines. nih.govresearchgate.net Therefore, for the synthesis of this compound, it is critical to use NaBH₄ without these catalytic additives to preserve the nitro functionality.
Table 2: Typical Conditions for Sodium Borohydride Reduction of an Aromatic Ketone
| Parameter | Condition | Rationale / Expected Outcome |
|---|---|---|
| Reagent | Sodium Borohydride (NaBH₄) | Chemoselectively reduces the ketone in the presence of the nitro group. google.com |
| Solvent | Methanol or Ethanol | Protic solvent required for the workup step to protonate the alkoxide intermediate. google.com |
| Temperature | 0 °C to Room Temperature | Mild conditions are sufficient and help maintain high selectivity. |
| Stoichiometry | 1.0 - 1.5 equivalents of NaBH₄ | A slight excess ensures complete conversion of the starting ketone. |
| Reaction Time | 30 minutes - 2 hours | Typically a rapid reaction, monitored by techniques like TLC. |
This table represents generalized conditions for analogous reactions, as specific data for the target compound is not publicly detailed.
Alternative Synthetic Pathways
Beyond the linear approach of synthesizing the ketone and then reducing it, other strategies can be envisioned for the construction of this compound.
Multi-Step Convergent Syntheses
A convergent synthesis strategy involves preparing different fragments of the target molecule separately and then combining them in the final stages. This approach can be more efficient for complex molecules by reducing the number of steps in the longest linear sequence.
For this compound, a hypothetical convergent approach could involve the synthesis of two key fragments:
A suitably substituted aromatic piece containing the bromo, nitro, and hydroxyl groups.
A three-carbon aliphatic chain that can be cyclized onto the aromatic fragment.
One-Pot Reaction Schemes
One-pot reactions, where multiple transformations occur in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. While a specific one-pot synthesis for this compound is not documented, analogous syntheses of functionalized indanols and other heterocyclic systems provide a conceptual basis. chemicalbook.com
A potential one-pot scheme could involve the intramolecular cyclization of a suitable precursor to form the indanone ring, followed by in-situ reduction. For example, a properly designed ortho-substituted benzene (B151609) derivative could undergo a catalyzed cyclization to form the five-membered ring, after which NaBH₄ could be added directly to the reaction mixture to reduce the newly formed ketone to the target alcohol, all in a single process.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing the reduction of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one is crucial for maximizing the yield of the final product and minimizing impurities. Key parameters for optimization include the choice of reducing agent, solvent, temperature, and reaction time.
When using sodium borohydride , optimization would focus on:
Solvent System: While methanol and ethanol are common, other alcohols or solvent mixtures could be explored to fine-tune reactivity and selectivity.
Temperature Control: Maintaining a low temperature (e.g., 0 °C) can suppress potential side reactions and enhance chemoselectivity.
Stoichiometry: Using the minimal excess of NaBH₄ required for full conversion prevents waste and simplifies purification.
For catalytic hydrogenation , optimization is more complex and would involve:
Catalyst Screening: Testing various catalysts (e.g., different metals like Rh, Ru, Pt; different supports like carbon, alumina) is essential to find one with the desired selectivity. echemi.com
Pressure and Temperature: A systematic study of hydrogen pressure and reaction temperature would be necessary to find a window where ketone reduction is efficient while nitro reduction is minimized.
Additives/Modifiers: In some cases, catalyst modifiers can be used to "poison" certain catalytic sites, thereby increasing selectivity for the desired transformation.
Table 3: Parameters for Optimization in the Reduction of a Nitro-Substituted Aromatic Ketone
| Parameter | Variable Range | Effect on Yield/Purity |
|---|---|---|
| Reducing Agent | NaBH₄ vs. Catalytic Hydrogenation | Determines the primary chemoselectivity challenge (none vs. nitro group). |
| Solvent | Alcohols, Ethers, Water, Aprotic Polar | Can affect reaction rate, solubility of reagents, and catalyst activity/selectivity. sigmaaldrich.com |
| Temperature | -10 °C to 80 °C | Lower temperatures generally favor selectivity; higher temperatures increase reaction rates. |
| Catalyst (for hydrogenation) | Pd/C, PtO₂, Rh/C, Raney Ni | The choice of metal is the most critical factor for selectivity. google.com |
| Reaction Time | 1 - 24 hours | Must be optimized to ensure complete conversion of starting material without formation of degradation products. |
This table outlines general parameters for optimization based on analogous chemical systems.
Solvent Effects and Reaction Kinetics
For related syntheses, such as the preparation of 6-bromo-2,3-dihydro-5-nitro-1H-inden-1-one from 5-amino-6-bromo-indan-1-one, the initial diazotization step is carried out in an aqueous solution of tetrafluoroboric acid (HBF₄). molaid.com The subsequent reaction to introduce the nitro group occurs in water. molaid.com The use of diethyl ether has been noted to control foaming during this process, indicating the influence of even small amounts of a less polar solvent. molaid.com
The kinetics of such reactions are typically complex and influenced by the concentrations of the reactants, the acid catalyst, and the temperature. Without specific experimental data for the target compound, a quantitative discussion of the reaction kinetics is not feasible.
Table 1: Potential Solvents in Related Synthetic Steps
| Synthetic Step | Potential Solvent(s) | Rationale/Observations from Related Syntheses |
| Nitration of an aromatic precursor | Concentrated Sulfuric Acid | Acts as both solvent and catalyst, facilitating the formation of the nitronium ion (NO₂⁺). masterorganicchemistry.comuri.edu |
| Diazotization of an amino-indane precursor | Aqueous Tetrafluoroboric Acid | A common medium for the formation of diazonium salts. molaid.com |
| Sandmeyer-type nitration | Water | Used as the solvent for the reaction of a diazonium salt with a nitrite source in the presence of a copper catalyst. molaid.com |
| Work-up and Purification | Ethyl Acetate, Petroleum Ether, Ethanol | Used for extraction and purification of the final product in related syntheses. uri.edumolaid.com |
Temperature and Pressure Dependencies
Detailed information on the temperature and pressure dependencies for the synthesis of this compound is not available in the public domain. However, general principles from related reactions can provide some insight.
Nitration reactions are generally exothermic, and temperature control is a critical factor for both safety and selectivity. byjus.com In the nitration of bromobenzene, the reaction is typically conducted at a controlled temperature to prevent over-nitration and the formation of by-products. uri.edu For the synthesis of 6-bromo-2,3-dihydro-5-nitro-1H-inden-1-one, the initial diazotization is performed at 0°C, while the subsequent nitration step is carried out at 26°C, highlighting the importance of specific temperature ranges for different stages of the synthesis. molaid.com
Pressure is not commonly a critical parameter in these types of laboratory-scale liquid-phase reactions, and they are typically performed at atmospheric pressure.
Table 2: Temperature Conditions in Related Synthetic Procedures
| Reaction Step | Temperature | Significance |
| Diazotization of 5-amino-6-bromo-indan-1-one | 0°C | Low temperature is crucial for the stability of the diazonium salt intermediate. molaid.com |
| Nitration of the diazonium salt intermediate | 26°C | A specific, controlled temperature to facilitate the desired reaction without significant decomposition. molaid.com |
| General Aromatic Nitration | Controlled, often low temperatures | To manage the exothermic nature of the reaction and enhance selectivity. byjus.com |
Catalyst Screening and Efficiency
There is no specific information available on catalyst screening and efficiency for the direct synthesis of this compound. In the context of aromatic nitration, a strong acid like sulfuric acid is typically used as a catalyst to generate the reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid. masterorganicchemistry.comuri.edu
In a potential synthetic route analogous to the preparation of 6-bromo-2,3-dihydro-5-nitro-1H-inden-1-one, a copper catalyst is employed in the Sandmeyer-type reaction to replace the diazonium group with a nitro group. molaid.com The efficiency of this step would depend on the form and amount of the copper catalyst used, as well as other reaction conditions.
For the potential reduction of a ketone precursor to the final alcohol, catalysts such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used in related indanone reductions. The efficiency of such a reduction would be influenced by the choice of reducing agent and the solvent system.
Table 3: Potential Catalysts in a Hypothetical Synthesis
| Synthetic Transformation | Potential Catalyst | Role of Catalyst |
| Aromatic Nitration | Concentrated Sulfuric Acid (H₂SO₄) | Facilitates the formation of the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comuri.edu |
| Sandmeyer-type Nitration | Copper (Cu) | Catalyzes the substitution of a diazonium group with a nitro group. molaid.com |
| Reduction of an Indanone to an Indanol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Provides a hydride source for the reduction of the carbonyl group. |
Chemical Reactivity and Functional Group Transformations of 6 Bromo 4 Nitro 2,3 Dihydro 1h Inden 5 Ol
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle for derivatization. Its reactivity is influenced by the electron-withdrawing effects of the adjacent nitro and bromo groups.
Esterification and Etherification Studies
The hydroxyl group of 6-bromo-4-nitro-2,3-dihydro-1H-inden-5-ol can readily undergo esterification and etherification reactions. These transformations are fundamental for introducing a variety of substituents, which can modulate the molecule's physicochemical properties.
Esterification: The formation of esters can be achieved by reacting the phenol (B47542) with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity.
Etherification: Williamson ether synthesis provides a classic route to ethers. This involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| Esterification | Acetyl chloride | Triethylamine | 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-yl acetate (B1210297) |
| Etherification | Methyl iodide | Sodium hydride | 6-Bromo-5-methoxy-4-nitro-2,3-dihydro-1H-indene |
Transformations Involving the Bromine Moiety
The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom in compounds like 4-bromo-5-nitrophthalonitrile has been shown to be susceptible to nucleophilic substitution. researchgate.netrsc.org The presence of the electron-withdrawing nitro group ortho to the bromine in this compound would similarly activate the bromine atom towards nucleophilic aromatic substitution (SNA_r). Various nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion, particularly under elevated temperatures or with the use of a suitable base. researchgate.netrsc.org
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Product |
|---|---|
| Morpholine | 4-(4-Nitro-5-hydroxy-2,3-dihydro-1H-inden-6-yl)morpholine |
| Sodium methoxide | 6-Methoxy-4-nitro-2,3-dihydro-1H-inden-5-ol |
| Sodium thiophenoxide | 4-Nitro-6-(phenylthio)-2,3-dihydro-1H-inden-5-ol |
Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Derivatization
The bromo substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of a wide range of aryl and vinyl substituents.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgrug.nl This reaction is highly versatile for the vinylation of aryl halides.
Table 3: Examples of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst | Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Phenyl-4-nitro-2,3-dihydro-1H-inden-5-ol |
| Heck-Mizoroki | Styrene | Pd(OAc)₂ | Triethylamine | 6-(2-Phenylvinyl)-4-nitro-2,3-dihydro-1H-inden-5-ol |
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the aromatic ring. It can also be transformed into other functional groups, most notably an amino group.
The reduction of the nitro group to an amine is a common and synthetically useful transformation. rsc.org This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., SnCl₂, HCl). The resulting amino group can then serve as a handle for a wide array of further chemical modifications, including diazotization and subsequent Sandmeyer reactions, or acylation to form amides. The selective reduction of the nitro group in the presence of the bromine atom can often be achieved under carefully controlled conditions.
The nitro group also activates the aromatic ring for nucleophilic aromatic substitution, as discussed in section 3.2.1. In some contexts, the nitro group itself can be displaced by a nucleophile, although this is generally less common than the displacement of a halogen. researchgate.netrsc.org
Table 4: Key Reactions of the Nitro Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Reduction | H₂, Pd/C | 6-Bromo-4-amino-2,3-dihydro-1H-inden-5-ol |
| Reduction | SnCl₂, HCl | 6-Bromo-4-amino-2,3-dihydro-1H-inden-5-ol |
Reduction of the Nitro Group to Amine Functionality
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic chemistry, often employed in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. wikipedia.org The nitro group in this compound can be readily reduced to the corresponding amine, 6-Bromo-4-amino-2,3-dihydro-1H-inden-5-ol, using a variety of established methods. The choice of reagent can be critical to ensure chemoselectivity, preserving the hydroxyl and bromo functionalities. libretexts.org
Common methods for this reduction involve catalytic hydrogenation or the use of metals in acidic media. wikipedia.orglibretexts.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel with a source of hydrogen (H₂ gas or transfer hydrogenation reagents like hydrazine (B178648) or ammonium (B1175870) formate) is highly efficient. wikipedia.org Alternatively, reduction using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective approach. libretexts.org The selection of a particular method may depend on the desired reaction conditions and tolerance of other functional groups present in the molecule.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Description | Selectivity Notes |
|---|---|---|
| H₂ / Pd/C | Catalytic hydrogenation. A widely used, clean, and efficient method. | Can sometimes lead to dehalogenation (removal of bromine) under harsh conditions. |
| Sn / HCl | A classic method using a metal in acidic conditions. | The reaction mixture is strongly acidic. |
| Fe / HCl or NH₄Cl | Iron powder in acidic or neutral (ammonium chloride) medium. Generally milder than Sn/HCl. | Considered more environmentally benign than other metal/acid systems. |
| Na₂S₂O₄ | Sodium hydrosulfite is a mild reducing agent often used in aqueous solutions. | Useful for sensitive substrates. |
| Zn / NH₄Cl | Zinc dust with ammonium chloride provides neutral conditions for the reduction. libretexts.org | A good alternative when acidic conditions need to be avoided. |
Exploration of Nitro-Mediated Aromatic Substitutions
The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, deactivating it towards electrophilic attack but strongly activating it for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group on the ring and significant electron deficiency in the aromatic system, which is achieved by having potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
In the structure of this compound, the bromine atom at the C-6 position is situated para to the nitro group at C-4. This para relationship provides ideal activation for the displacement of the bromide ion by a variety of nucleophiles. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization that lowers the activation energy for the reaction. organicchemistrytutor.com In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored. nih.gov
Potential nucleophiles for this transformation are diverse and include:
Alkoxides (e.g., NaOCH₃) to form methoxy (B1213986) ethers.
Amines (e.g., RNH₂) to introduce substituted amino groups.
Thiolates (e.g., NaSPh) to form thioethers. rsc.org
While the bromo group is the most likely leaving group, direct displacement of the nitro group itself is also possible under certain conditions with specific nucleophiles, such as phenoxides or sulfur-based nucleophiles. rsc.orgrsc.org
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu⁻) | Leaving Group | Product Type |
|---|---|---|
| RO⁻ (Alkoxide) | Br⁻ | Aryl ether |
| R₂NH (Amine) | Br⁻ | N-Substituted aniline |
| RS⁻ (Thiolate) | Br⁻ | Aryl sulfide |
| CN⁻ (Cyanide) | Br⁻ | Benzonitrile derivative |
| ArO⁻ (Phenoxide) | NO₂⁻ | Diaryl ether |
Reactions on the Indene (B144670) Ring System
Electrophilic Aromatic Substitution Patterns
Further electrophilic aromatic substitution on the benzene (B151609) ring of this compound is challenging due to the presence of multiple substituents with competing electronic effects. The aromatic ring has only one available position for substitution, at C-7. The directing influence of the existing groups must be considered:
Hydroxyl Group (-OH) at C-5: A strongly activating, ortho-, para-director.
Nitro Group (-NO₂) at C-4: A strongly deactivating, meta-director.
Bromo Group (-Br) at C-6: A deactivating, ortho-, para-director.
The hydroxyl group is the most powerful activating group present. Its ortho position (C-4) and para position (C-2, part of the fused ring) are already substituted. Its other ortho position is C-6, which is also substituted. Therefore, its directing effect is somewhat muted in terms of available positions. The bromo group directs ortho (to C-5 and C-7) and para (to C-2). The nitro group directs meta (to C-2 and C-6).
Modification of the Dihydroindenyl Ring
The non-aromatic portion of the indene system also presents opportunities for chemical modification. The most prominent functional group on this part of the molecule is the secondary alcohol at C-5. This hydroxyl group can be readily oxidized to the corresponding ketone, yielding 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-one.
This transformation can be accomplished using a variety of standard oxidizing agents that are selective for converting secondary alcohols to ketones without affecting other parts of the molecule.
Table 3: Reagents for Oxidation of the Secondary Alcohol
| Reagent | Name | Conditions |
|---|---|---|
| PCC | Pyridinium chlorochromate | Anhydrous CH₂Cl₂ |
| PDC | Pyridinium dichromate | Anhydrous CH₂Cl₂ or DMF |
| (COCl)₂, DMSO, Et₃N | Swern Oxidation | Cryogenic temperatures (-78 °C) |
| Dess-Martin Periodinane | Dess-Martin Oxidation | Room temperature, CH₂Cl₂ |
The aliphatic C2-C3 single bond of the five-membered ring is generally unreactive towards the ionic reagents typically used for the transformations described above. Its modification would require more forcing conditions, such as those used in free-radical reactions, which are outside the scope of typical functional group transformations for a molecule of this type.
Derivatization and Structural Modification Strategies
Design Principles for Novel Indene (B144670) Derivatives
The creation of new indene derivatives is a process guided by specific design principles aimed at achieving desired functionalities. A primary strategy involves designing molecules to interact with specific biological targets. For instance, novel dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors by strategically modifying the indene core to mimic the structure of known anticancer agents like CA-4. nih.govnih.gov This approach often involves fusing or modifying linker structures within the molecule to optimize binding affinity and biological activity. nih.gov
Another key principle is the modification of the indene core to enhance material properties. For example, new liquid crystal compounds have been developed by introducing substituents like fluorine atoms to the indene structure, which can lead to high dielectric anisotropy and low viscosity. researchgate.net Computational simulations and cyclic voltammetry are often employed to predict the electronic properties, such as the lowest unoccupied molecular orbital (LUMO) energy levels, of new indene-fullerene adducts, guiding their synthesis for applications in flexible perovskite solar cells. cnr.it The overarching design strategy often involves a modular approach, where different fragments of the indene scaffold can be systematically altered to fine-tune the final properties of the derivative.
Introduction of Diverse Chemical Moieties
The functional groups on the 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol scaffold are ideal starting points for introducing a wide array of chemical groups, each imparting unique characteristics to the resulting molecule.
The introduction of alkyl and aryl groups can significantly alter the steric and electronic profile of the indene core.
Alkyl Substitutions: The hydroxyl group of the parent compound is a prime candidate for etherification, a common method for introducing alkyl chains. In related indene systems, hydroxyl groups have been alkylated using reagents like methyl iodide or 2-bromo-propane in the presence of a base to afford the corresponding ethers. mdpi.com Such modifications can influence the compound's lipophilicity and steric bulk.
Aryl Substitutions: The bromo group at the 6-position is a versatile handle for introducing aryl moieties via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating 2,3-diaryl indenones from silyl-substituted intermediates, demonstrating its utility in building complex aromatic systems on the indene framework. researchgate.net
The regioselectivity of reactions involving these substitutions is often dependent on the steric nature of the substituents on the reaction partners. organic-chemistry.org
Fusing or attaching heterocyclic rings to the indene scaffold is a powerful strategy for modulating electronic properties and introducing new functionalities. Research has shown that incorporating heterocycles like thiophene (B33073) and pyridine (B92270) into indene structures can efficiently produce ring-expanded naphthalene (B1677914) derivatives. nih.gov This approach allows for the creation of an extensive library of functionalized aromatic systems. nih.gov
More advanced strategies involve the direct insertion of heteroatoms into the carbocyclic framework. A notable development is the direct nitrogen atom insertion into indenes to create isoquinolines, using reagents like phenyliodine(III) diacetate (PIDA) and a nitrogen source such as ammonium (B1175870) carbamate. rsc.orgrsc.org This method is tolerant of various functional groups and substitution patterns, offering a direct route to valuable N-heterocyclic scaffolds from readily available indenes. rsc.orgrsc.org The incorporation of heterocycles is particularly relevant in the development of organic electronic materials, where the choice of the heterocycle and its fusion orientation (syn or anti) can fine-tune the electronic and physical properties of the resulting compound. uoregon.edu
| Modification Strategy | Reagents/Methods | Outcome | Reference |
| Nitrogen Insertion | Phenyliodine(III) diacetate (PIDA), Ammonium Carbamate | Converts indenes to isoquinolines | rsc.orgrsc.org |
| Ring Expansion | Photoredox Catalysis, α-iodonium diazo compounds | Converts indenes to 2-functionalized naphthalenes | nih.gov |
| Heterocycle Fusion | Friedel-Crafts Acylation, Suzuki Coupling | Creates heterocycle-fused s-indacenes for electronic applications | uoregon.edu |
Polar Groups: The inherent polarity of the nitro (-NO2) and hydroxyl (-OH) groups on the starting compound already provides a basis for strong intermolecular interactions, such as hydrogen bonding. youtube.com Further functionalization can introduce other polar groups. For example, the functionalization of phenylpyridine ligands with electron-withdrawing benzylsulfonyl groups has been used to enhance the photoluminescence quantum yield in iridium complexes. rsc.orgresearchgate.net
Non-Polar Groups: The dihydroindene core itself contributes a significant non-polar character to the molecule. This can be further enhanced by adding alkyl chains or aryl groups, as discussed previously. Hydrocarbons, which contain only carbon and hydrogen, are characteristically non-polar. youtube.com The attachment of bulky, non-polar alkyl chains can increase steric hindrance and influence how the molecule packs in a solid state or interacts with non-polar environments. rsc.orgresearchgate.net
The balance between polar and non-polar characteristics is critical in drug design and materials science, dictating how the molecule will interact with its environment.
Impact of Substituent Effects on Reactivity and Molecular Architecture
The nature and position of substituents on the indene ring have a profound impact on the molecule's reactivity and three-dimensional shape through a combination of electronic and steric effects.
Electronic and steric effects are fundamental forces that govern chemical reactions and molecular structure. digitellinc.com
Electronic Effects: These effects arise from a substituent's ability to donate or withdraw electron density. The nitro group on the parent compound is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. Conversely, the hydroxyl group is an electron-donating group. The interplay of these groups dictates the reactivity of the benzene (B151609) portion of the indene core. In various chemical systems, electronic effects have been shown to influence the regioselectivity of reactions, such as in the migratory insertion step of Ni-catalyzed indenone synthesis. researchgate.netdigitellinc.com The introduction of fluorine atoms, for example, can enhance electron mobility in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
| Effect | Description | Example | Reference |
| Electronic | Influence of a substituent's electron-donating or -withdrawing nature on reactivity and properties. | Benzylsulfonyl groups enhance photoluminescence; fluorine atoms increase electron mobility. | rsc.orgresearchgate.net |
| Steric | Influence of a substituent's size on reaction pathways and molecular shape. | Controls regioselectivity in alkyne additions; bulky groups can improve device performance in PHOLEDs. | researchgate.netrsc.org |
| Combined | The interplay between electronic and steric factors determines reaction selectivity and molecular properties. | Competing effects determine regioselectivity in Ni-catalyzed indenone synthesis. | digitellinc.com |
Hydrogen Bonding Network Modifications
The intricate network of hydrogen bonds within the crystal lattice of this compound is primarily dictated by the phenolic hydroxyl (-OH) and the nitro (-NO₂) groups. These functional groups serve as both hydrogen bond donors and acceptors, creating a specific three-dimensional architecture. Modification of this network through derivatization can significantly alter the compound's solid-state properties. Strategies for such modifications typically target the reactive hydroxyl and nitro moieties.
Modification of the Hydroxyl Group
The phenolic hydroxyl group is a primary site for hydrogen bonding, acting as a potent hydrogen bond donor. Its modification can disrupt or replace this interaction with other forms of intermolecular forces.
Esterification: Another strategy involves the conversion of the hydroxyl group into an ester. This can be accomplished by reacting the phenol (B47542) with an acyl chloride or an acid anhydride. acs.org The resulting ester, for example, 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-yl acetate (B1210297), introduces a carbonyl group which is a good hydrogen bond acceptor. This modification removes the original hydrogen bond donor and introduces a new acceptor site, leading to a different hydrogen bonding pattern. Spectroscopic studies on related phenolic compounds show distinct changes upon esterification. For instance, the characteristic broad O-H stretching band in the infrared (IR) spectrum disappears, and a strong C=O stretching band appears around 1735-1760 cm⁻¹. mdpi.comnih.gov
| Modification | Derivative | Effect on Hydrogen Bonding | Anticipated Spectroscopic Changes (IR) |
| Etherification | 6-Bromo-5-methoxy-4-nitro-2,3-dihydro-1H-indene | Eliminates the primary hydrogen bond donor (-OH). Replaces O-H···O with weaker C-H···O interactions. | Disappearance of broad O-H stretch (around 3200-3600 cm⁻¹). Appearance of C-O-C stretch (around 1000-1300 cm⁻¹). |
| Esterification | 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-yl acetate | Eliminates the -OH hydrogen bond donor and introduces a carbonyl (C=O) hydrogen bond acceptor. | Disappearance of broad O-H stretch. Appearance of strong C=O stretch (around 1735-1760 cm⁻¹). mdpi.com |
Modification of the Nitro Group
The nitro group primarily acts as a hydrogen bond acceptor through its two oxygen atoms. Modification of this group can drastically change its role in the hydrogen bonding network.
Reduction to an Amine: The most significant modification of the nitro group is its reduction to an amine (-NH₂), yielding 5-Amino-6-bromo-2,3-dihydro-1H-inden-5-ol. This transformation converts a strong hydrogen bond acceptor into a versatile group that can act as both a hydrogen bond donor (via the N-H bonds) and a weaker acceptor (via the nitrogen lone pair). nih.govresearchgate.net This introduces new possibilities for extensive intermolecular hydrogen bonding, potentially leading to a more complex and robust network. For instance, in the crystal structure of similar compounds like p-aminophenol, each molecule is hydrogen-bonded to multiple neighbors, forming a dense three-dimensional framework. chemicalbook.com
The reduction of a nitro group to an amine brings about significant changes in spectroscopic data. In ¹H NMR spectroscopy, the appearance of signals corresponding to the -NH₂ protons would be observed. nih.govnih.gov In IR spectroscopy, the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group (typically around 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹) would be replaced by N-H stretching bands (around 3300-3500 cm⁻¹).
| Modification | Derivative | Effect on Hydrogen Bonding | Anticipated Spectroscopic Changes (IR) |
| Reduction | 5-Amino-6-bromo-2,3-dihydro-1H-inden-5-ol | Converts a hydrogen bond acceptor (-NO₂) into a hydrogen bond donor and acceptor (-NH₂). | Disappearance of NO₂ stretches (around 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹). Appearance of N-H stretches (around 3300-3500 cm⁻¹). |
The modification of either the hydroxyl or the nitro group on the this compound scaffold provides a powerful tool to systematically alter the hydrogen bonding network. These structural changes are crucial for tuning the crystal engineering landscape and, consequently, the material's physicochemical properties. The strategic derivatization allows for the rational design of new molecular solids with tailored architectures and functionalities.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, spin-spin coupling, and correlation experiments, a detailed picture of the atomic connectivity and chemical environment can be constructed.
Proton (¹H) NMR for Structural Elucidation
The ¹H NMR spectrum of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol provides critical information regarding the number, environment, and connectivity of protons in the molecule. The aromatic region is expected to show a single proton signal, a singlet, due to the isolated aromatic proton at the C7 position. The presence of the electron-withdrawing nitro group and the bromine atom, along with the hydroxyl group, significantly influences the chemical shifts of the aliphatic protons in the five-membered ring. The hydroxyl proton is anticipated to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methine proton at C1, being adjacent to the hydroxyl group, would likely appear as a triplet. The methylene (B1212753) protons at C2 and C3 would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and the C1 proton.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Ar-H (C7) |
| ~5.3 | t | 1H | CH-OH (C1) |
| ~5.0 | br s | 1H | OH |
| ~3.2 | m | 1H | CH₂ (C3) |
| ~3.0 | m | 1H | CH₂ (C3) |
| ~2.6 | m | 1H | CH₂ (C2) |
| ~2.4 | m | 1H | CH₂ (C2) |
Note: This is a hypothetical data table for illustrative purposes.
Carbon (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides a definitive count of the number of unique carbon atoms in the molecule and offers insights into their hybridization and chemical environment. For this compound, nine distinct carbon signals are expected. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbons bearing the nitro, bromo, and hydroxyl groups showing characteristic shifts. The carbon attached to the nitro group (C4) is expected to be significantly deshielded. The aliphatic carbons of the five-membered ring will appear in the upfield region of the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C5-OH |
| ~148 | C4-NO₂ |
| ~142 | C3a |
| ~135 | C7a |
| ~120 | C7 |
| ~115 | C6-Br |
| ~75 | C1-OH |
| ~35 | C3 |
| ~30 | C2 |
Note: This is a hypothetical data table for illustrative purposes.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the C1 proton and the C2 protons, and between the C2 and C3 protons, confirming the sequence of the aliphatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the framework.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations typically observed around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region of the spectrum.
Table 3: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch |
| 1540 | Strong | Asymmetric NO₂ Stretch |
| 1470 | Medium | Aromatic C=C Stretch |
| 1350 | Strong | Symmetric NO₂ Stretch |
| 1250 | Medium | C-O Stretch |
| 650 | Medium | C-Br Stretch |
Note: This is a hypothetical data table for illustrative purposes.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a strong and characteristic band. The aromatic ring vibrations, particularly the ring breathing modes, would also be prominent. The C-Br stretching vibration may also be observable.
Table 4: Hypothetical Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600 | Strong | Aromatic C=C Stretch |
| 1350 | Very Strong | Symmetric NO₂ Stretch |
| 1000 | Strong | Aromatic Ring Breathing |
| 650 | Medium | C-Br Stretch |
Note: This is a hypothetical data table for illustrative purposes.
By integrating the data from these advanced spectroscopic methodologies, a detailed and confirmed chemical structure of this compound can be established, providing a solid foundation for further research and application of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of the elemental formula of a molecule. For "this compound," with a chemical formula of C₉H₈BrNO₃, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million range) confirming the elemental composition.
Table 1: Theoretical Isotopic Mass Distribution for C₉H₈BrNO₃
| Isotope | Exact Mass (Da) | Relative Abundance (%) |
| [M] | 256.9745 | 100.0 |
| [M+1] | 257.9779 | 9.8 |
| [M+2] | 258.9725 | 97.7 |
| [M+3] | 259.9758 | 9.6 |
This table presents a hypothetical isotopic distribution pattern expected in HRMS, highlighting the characteristic bromine isotope pattern.
The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic M and M+2 isotopic pattern, which serves as a key diagnostic feature in the mass spectrum.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like "this compound." In ESI-MS, the compound is typically ionized by protonation to form the [M+H]⁺ ion or deprotonation to form the [M-H]⁻ ion. The choice of positive or negative ion mode depends on the compound's acidity or basicity. Given the phenolic hydroxyl group, negative ion mode ESI is often effective, leading to the deprotonated molecule [M-H]⁻.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophores within "this compound," namely the nitrated benzene (B151609) ring, are responsible for its UV-Vis absorption profile.
Substituted nitrophenols typically exhibit strong absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the aromatic ring and the solvent used for analysis. For "this compound," one would expect characteristic absorption maxima (λmax) associated with π → π* transitions of the aromatic system and n → π* transitions of the nitro group. The presence of the bromine atom and the alkyl ring structure will cause shifts in the absorption bands compared to simpler nitrophenols. The absorption spectrum of 3-nitrophenol, for instance, shows a λmax around 340 nm, which extends into the visible region, resulting in a pale yellow color. nih.gov A similar profile, with potential shifts due to the specific substitution pattern, would be anticipated for the target compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. For "this compound," a reversed-phase HPLC method is generally suitable.
Method development would involve optimizing several parameters to achieve good separation of the main compound from any starting materials, byproducts, or degradation products. Key considerations include:
Column: A C18 or a Phenyl-Hydride column is often a good starting point for aromatic compounds. nih.gov Phenyl-based columns can offer enhanced selectivity for compounds with aromatic rings due to π-π interactions.
Mobile Phase: A mixture of water (often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good resolution.
Detector: A UV detector set at one of the compound's absorption maxima (determined by UV-Vis spectroscopy) is commonly used for detection and quantification.
The goal is to develop a method that provides a sharp, symmetrical peak for the target compound, well-resolved from any impurity peaks.
While "this compound" itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying any volatile or semi-volatile byproducts that may be present from the synthesis. This could include residual solvents or byproducts from side reactions.
For the analysis of polar compounds like indanols by GC, derivatization is often employed to increase volatility and improve peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) that react with the hydroxyl group. The sample is then injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for their identification by comparison to spectral libraries. This technique is highly sensitive and specific for the detection of trace-level impurities. The analysis of impurities in pharmaceutical starting materials often utilizes GC-MS for its robustness and reliability.
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, valued for its simplicity, speed, and minimal sample requirement. Its application is particularly crucial for the real-time monitoring of chemical reactions, offering chemists a rapid method to assess the progress of a transformation. This is achieved by observing the consumption of starting materials and the concurrent formation of products. In the context of the synthesis of This compound and its precursors, TLC provides an indispensable tool for qualitative analysis at various reaction stages.
The fundamental principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. The stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto a solid support such as a glass or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the stationary phase by capillary action.
The separation is governed by the polarity of the molecules in the sample. Compounds with a higher affinity for the polar stationary phase will travel more slowly up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds, which are more soluble in the mobile phase, will ascend the plate more rapidly, yielding a higher Rf value. The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
For monitoring a reaction, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside reference spots of the starting material(s). As the reaction proceeds, the disappearance of the starting material spot and the emergence of a new spot corresponding to the product can be visualized. Visualization of the separated spots is typically achieved under UV light, especially for UV-active compounds, or by using chemical staining agents like iodine, which can react with the compounds to produce colored spots. youtube.com
In a hypothetical synthesis leading to This compound , TLC can be employed to monitor key transformation steps. For instance, in a nitration reaction of a brominated indanol precursor, one would expect the product, being more polar due to the introduction of the nitro group, to have a lower Rf value than the starting material when developed with a nonpolar mobile phase. By periodically sampling the reaction mixture and running a TLC, the chemist can determine the optimal reaction time and ensure the complete consumption of the starting material before proceeding with the work-up and purification.
A suitable mobile phase for the TLC analysis of compounds such as This compound and its intermediates would likely consist of a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. chemicalbook.com The ratio of these solvents can be adjusted to achieve optimal separation of the spots. For example, a mobile phase of 10-20% ethyl acetate in petroleum ether has been used for the purification of a related compound, 6-bromo-5-nitro-indan-1-one. chemicalbook.com
The following interactive table provides hypothetical, yet representative, TLC data for monitoring a reaction to form This compound . The data illustrates the change in Rf values as the starting material is converted to the product.
| Compound | Starting Material | Intermediate | Product |
| Rf Value * | 0.65 | 0.40 | 0.25 |
Note: Rf values are hypothetical and for illustrative purposes. They are based on a silica gel stationary phase and a mobile phase of 3:1 Hexane:Ethyl Acetate. The actual values may vary depending on the specific experimental conditions.
This table demonstrates a common scenario in reaction monitoring where the polarity of the molecules increases throughout the synthetic sequence, leading to a decrease in their respective Rf values. Such clear separation on a TLC plate provides the chemist with confidence in the progress of the reaction and aids in making informed decisions regarding the subsequent steps of the synthesis and purification.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about energy, electron distribution, and other properties.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org It is particularly effective for optimizing the geometry of molecules like 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol to find the most stable, lowest-energy conformation. The process involves calculating the electron density to determine the total energy of the molecule, which is then minimized with respect to the positions of the atoms. This optimization yields crucial data on bond lengths, bond angles, and dihedral angles. unpatti.ac.id
DFT calculations also provide access to a wealth of electronic structure information, including the distribution of electrons, molecular orbital energies, and electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.
Functionals: The functional approximates the exchange-correlation energy, a key component of the total energy. For organic molecules containing nitro and bromo groups, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines exact Hartree-Fock exchange with DFT exchange and correlation, offering a balance of accuracy and computational cost for many systems. nsf.govnih.govunpatti.ac.id Other functionals, such as ωB97X-D, are also used, particularly when non-covalent interactions are important. rsc.org
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets are commonly used, with 6-311++G(d,p) being a robust choice for molecules like the one . nih.gov This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution. The selection of an appropriate basis set is crucial for obtaining reliable results. nsf.gov
Table 1: Illustrative DFT Functionals and Basis Sets for Analysis of Aromatic Compounds This table presents examples of functionals and basis sets commonly used in the computational study of nitro- and bromo-substituted aromatic molecules, which would be applicable to this compound.
| Functional | Basis Set | Typical Application | Reference |
|---|---|---|---|
| B3LYP | 6-31+G* | Geometry optimization and electronic spectra of nitrophenols. | nsf.gov |
| B3LYP | 6-311++G(d,p) | Geometry optimization and interaction studies of indane derivatives. | nih.gov |
| ωB97X-D | cc-pVTZ | Mechanistic studies of aromatic bromination, including non-covalent interactions. | rsc.org |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend the insights from static quantum calculations to the dynamic behavior of molecules over time, providing a more complete picture of their conformational flexibility and interactions.
The 2,3-dihydro-1H-inden (indane) core of the molecule is not perfectly planar, leading to the possibility of different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the corresponding energy using computational methods. Studies on similar cyclic and substituted alkane systems show that the presence and orientation of substituents can strongly influence the preferred conformation due to steric and electronic effects. researchgate.netmdpi.comnih.gov For instance, the bulky bromine atom and the nitro group will have significant steric demands that dictate the puckering of the five-membered ring.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.comyoutube.com An MD simulation of this compound, either in a solvent or in a crystal lattice, can reveal how it interacts with its environment. nih.govresearchgate.net This is crucial for understanding its physical properties. The analysis can focus on hydrogen bonding involving the hydroxyl group and the nitro group, as well as hydrophobic and other non-covalent interactions. nih.gov Variables such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory to assess the stability and flexibility of the molecule. nih.gov
Electronic Structure Analysis
An analysis of the electronic structure provides deep insights into the chemical nature and potential reactivity of the molecule.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor.
Table 2: Hypothetical Electronic Properties of this compound This table provides a hypothetical, yet realistic, set of electronic properties for the title compound, based on typical values observed for similar nitroaromatic molecules studied with DFT. These values are for illustrative purposes only.
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability, localized on the phenol (B47542) ring. |
| LUMO Energy | -3.5 eV | Indicates electron-accepting capability, influenced by the nitro group. |
| HOMO-LUMO Gap | 3.7 eV | Suggests moderate chemical reactivity and kinetic stability. |
Thermodynamic Properties Calculation and Prediction
Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp°). nist.govnist.gov These parameters are fundamental to understanding the stability of a compound and its behavior in chemical reactions.
Table 3: Predicted Thermodynamic Properties at 298.15 K
| Property | Predicted Value |
|---|---|
| Standard Enthalpy of Formation (ΔHf°) | High positive value |
| Standard Entropy (S°) | Consistent with a molecule of its size and complexity |
| Heat Capacity (Cp°) | Typical for a solid organic compound of its molar mass |
(Note: These are qualitative predictions based on the general thermodynamic characteristics of nitroaromatic and halogenated organic compounds.)
Applications in Chemical Biology and Advanced Materials Research
Utilization as a Synthetic Building Block for Complex Molecules
The strategic placement of a bromine atom, a nitro group, and a hydroxyl group on the 2,3-dihydro-1H-inden-5-ol core suggests that 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol could be a valuable intermediate in the synthesis of more complex molecules. The bromine atom is particularly useful as it can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. The nitro group can be reduced to an amine, which then allows for a wide array of further chemical modifications. The hydroxyl group can also be functionalized, for example, through etherification or esterification, to introduce different properties to the molecule. While there is no specific documentation of this compound being used in the synthesis of a particular complex molecule, its structure is analogous to other bromo-nitro compounds that are known to be versatile synthetic intermediates. innospk.com
Contribution to Structure-Activity Relationship (SAR) Studies of Indene (B144670) Analogues
Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing the biological activity of a lead compound by making systematic chemical modifications. Substituted indane derivatives have been the subject of such studies in various therapeutic areas. researchgate.net
Rational Design of Analogs for Receptor/Enzyme Interaction Studies
The indane framework provides a rigid bicyclic structure that is advantageous for designing molecules that can fit into the binding sites of receptors and enzymes. researchgate.net The substituents on the indane ring play a critical role in these interactions. For instance, in the design of retinoic acid receptor α (RARα) agonists, various substitutions on the indene ring have been shown to influence the compound's binding affinity and antiproliferative activity. mdpi.com Although this compound has not been explicitly mentioned in such studies, its defined stereochemistry and functional groups would make it a candidate for inclusion in SAR libraries to probe the effects of bromine, nitro, and hydroxyl groups at specific positions on the indene core.
Modulation of Molecular Recognition Elements
The functional groups of this compound have the potential to modulate molecular recognition. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor. These properties are critical for how a molecule interacts with its biological target.
Investigation in Agrochemical Research as a Structural Motif
Organo-bromine and nitro compounds have established applications in the agrochemical industry as herbicides and pesticides. innospk.comchemindigest.com For example, certain brominated compounds are used to control broad-leafed weeds. chemindigest.com While there is no direct evidence of this compound being investigated for agrochemical purposes, the presence of both bromo and nitro functionalities suggests a potential for such applications.
Exploration in Materials Science for Advanced Chemical Structures
Indene-containing molecules have found applications in materials science, for instance, in the development of photovoltaics. researchgate.net The properties of bromo-nitro compounds are also being explored for creating new materials. innospk.com The combination of the rigid indane backbone with the reactive bromo and nitro groups in this compound could make it a building block for novel polymers or functional materials with specific electronic or optical properties. However, specific research in this area involving the title compound is not currently available.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthesis Methods
The hydroxyl-bearing carbon atom in 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The development of methods to selectively synthesize one enantiomer is a significant goal, as different enantiomers can have vastly different biological activities or material properties.
Future research should focus on the asymmetric reduction of the corresponding ketone, 6-bromo-4-nitro-2,3-dihydro-1H-inden-1-one. Precedent exists for the highly enantioselective reduction of substituted indanones and tetralones using catalysts like recoverable dendrimeric prolinol. researchgate.net Adapting such methods could provide either the (R) or (S) enantiomer of the target alcohol with high purity. Another promising, though more complex, approach is the palladium-catalyzed asymmetric reductive-Heck reaction. This method has been successfully used to create chiral 3-substituted indanones from acyclic precursors, achieving excellent enantiomeric excesses. acs.orgnih.govacs.org Applying this strategy to a precursor of this compound could establish the chiral center early in the synthetic sequence.
| Potential Asymmetric Method | Key Reagents/Catalyst Type | Anticipated Outcome | Relevant Precedent |
| Asymmetric Ketone Reduction | Chiral Prolinol-based Catalysts, Borane Reagents | Enantiomerically enriched (R)- or (S)-indanol | researchgate.net |
| Asymmetric Reductive-Heck | Palladium Catalyst with Chiral Ligands (e.g., MeOBIPHEP) | Enantiomerically enriched indanone precursor | acs.orgacs.org |
Application in Flow Chemistry and Green Chemistry Methodologies
Modern chemical synthesis increasingly emphasizes sustainability, safety, and efficiency, principles embodied by flow chemistry and green chemistry. The synthesis of this compound is well-suited for adaptation to these methodologies.
Flow Chemistry: The reduction of the nitro group is a critical transformation. This reaction can be hazardous in large-scale batch processes due to exothermic reactions and the use of flammable reagents. Performing this reduction in a continuous-flow reactor offers superior temperature control and minimizes the volume of hazardous material at any given time. nih.govd-nb.info Metal-free reductions using trichlorosilane (B8805176) nih.govd-nb.info or catalytic transfer hydrogenations with copper-based catalysts nih.govacs.org have been successfully implemented in flow systems for reducing nitroarenes and could be directly applied here. Furthermore, electrochemical oxidation of phenols to quinones has been demonstrated in flow, suggesting that the phenolic moiety could be selectively functionalized under continuous, reagent-free conditions. rsc.org
Green Chemistry: Beyond flow processing, other green principles can be applied. The synthesis of the phenol (B47542) group could potentially be achieved via the ipso-hydroxylation of a corresponding arylboronic acid using environmentally benign oxidants like hydrogen peroxide. rsc.org Photocatalysis offers another green route; visible-light-mediated processes can drive reactions like aerobic oxidation or even C-N coupling, potentially offering milder conditions for synthesis or functionalization. nih.govnih.govnih.gov The development of a biocatalytic route, using engineered enzymes or whole-cell systems to produce the phenol precursor from renewable feedstocks, represents a long-term, highly sustainable goal. greenchemicals.co.jp
Exploration of Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The functional groups on this compound make it an intriguing, though currently unexplored, candidate for bioorthogonal applications.
The nitro group is the most promising handle. While not bioorthogonal itself, it can be selectively reduced to an amine under biological conditions by specific enzymes. This newly formed amine can then participate in bioorthogonal ligation reactions. Alternatively, the nitro group can be reduced chemically to an amine, which is then functionalized with a bioorthogonal reporter, such as an azide (B81097) or an alkyne, before being introduced into a biological system. wikipedia.org The azide group is particularly notable for its small size and lack of competing side reactions in cells. wikipedia.org Once labeled, the molecule could be used to track its distribution or identify binding partners in a cellular environment using techniques like copper-free click chemistry. wikipedia.org Another emerging area involves nitrones, which can be used in cycloaddition reactions and have been optimized for biological applications. acs.org
| Functional Group | Bioorthogonal Strategy | Potential Application |
| Nitro Group | Enzymatic reduction to an amine, followed by ligation. | In-situ activation of a probe. |
| Amine (from reduction) | Pre-functionalization with an azide or alkyne. | Cellular imaging, target identification. |
| Phenol | Derivatization with a bioorthogonal handle. | Attaching the molecule to surfaces or larger biomolecules. |
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by predicting reaction outcomes, planning synthetic routes, and accelerating materials discovery. wikipedia.organnualreviews.org For a molecule like this compound, these computational tools offer several unexplored opportunities.
Reaction Optimization: ML models can predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of key synthetic steps, such as the nitration, bromination, or asymmetric reduction. This reduces the number of experiments needed, saving time and resources.
Property Prediction: Beyond synthesis, ML algorithms can be trained to predict the physicochemical and biological properties of the molecule based on its structure. This could guide the design of derivatives with enhanced activity or desired material characteristics before they are ever synthesized.
Investigation of Solid-State Properties and Crystal Engineering
The arrangement of molecules in a solid crystal lattice dictates crucial material properties like solubility, stability, and bioavailability. Crystal engineering aims to control this arrangement by leveraging intermolecular interactions. The functional groups on this compound (hydroxyl, nitro, bromo) provide strong and directional interaction sites (hydrogen bonds, halogen bonds, π-π stacking) that could be exploited.
Future research should focus on Crystal Structure Prediction (CSP) . Advanced computational methods can generate an "energy landscape" of possible crystal packing arrangements (polymorphs) and rank them by thermodynamic stability. researchgate.nettandfonline.com This is critical because different polymorphs of the same compound can have dramatically different properties. By understanding the likely crystal forms, researchers can better control the crystallization process to obtain the desired polymorph. For instance, the interplay between the strong hydrogen-bonding capacity of the hydroxyl group and the π-accepting nature of the nitro-aromatic ring could lead to robust and predictable packing motifs, making this molecule a valuable model system for studying such interactions. researchgate.net
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol, and how are they experimentally determined?
- Answer : The compound has the molecular formula C₉H₈BrNO₃ and a molecular weight of 258.07 g/mol . Key properties include solubility in polar solvents (e.g., ethanol, DMSO) and stability at 2–8°C . Physicochemical characterization involves:
- Mass spectrometry (MS) for molecular weight validation.
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to confirm substituent positions on the indene ring.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% typical for research-grade material).
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer : Synthesis typically involves:
- Electrophilic aromatic substitution : Bromination and nitration of the indene backbone under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration) .
- Reduction of ketone precursors : Sodium borohydride (NaBH₄) in alcohol solvents for hydroxyl group introduction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Answer :
- Storage : At 2–8°C in airtight, light-protected containers to prevent degradation .
- Purity monitoring : Regular HPLC analysis with UV detection (λ = 254 nm) .
- Stability testing : Accelerated aging studies under varying pH and temperature conditions, analyzed via NMR to detect structural changes .
Q. What role does this compound serve as a building block in medicinal chemistry?
- Answer : The bromine and nitro groups act as directing groups for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of analogs for structure-activity relationship (SAR) studies . Its hydroxyl group facilitates functionalization (e.g., esterification) for prodrug development .
Advanced Research Questions
Q. How can researchers resolve controversies in the stereochemical assignment of dihydroindenol derivatives?
- Answer :
- Enzymatic resolution : Use lipases (e.g., Burkholderia cepacia lipase) to separate enantiomers, followed by chiral HPLC or polarimetry to confirm optical purity .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignments .
- Computational modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental NMR data .
Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Answer :
- The bromine atom acts as a leaving group, enabling oxidative addition with Pd(0) catalysts.
- Nitro groups stabilize transition states via resonance, enhancing reaction rates.
- Experimental validation: Monitor reaction progress using GC-MS and isotopic labeling (e.g., ¹⁸O) to track substituent mobility .
Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity?
- Answer :
- Molecular docking : Use the compound’s SMILES string (
Oc1cc([N+](=O)[O-])c2CC(Br)Cc2c1) to model interactions with target proteins (e.g., kinases) . - QSAR modeling : Correlate electronic parameters (Hammett σ constants) with bioactivity data to predict nitro group modifications .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Answer :
- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions .
- Metabolic stability testing : Incubate with liver microsomes to assess if observed activity stems from metabolites .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
